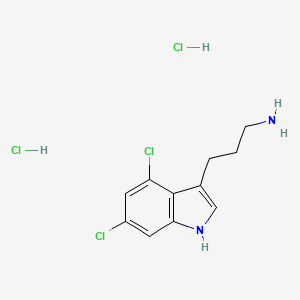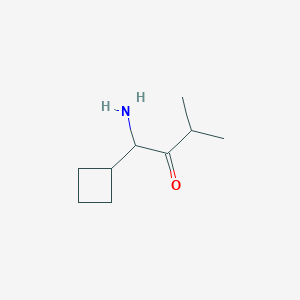
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a dichloro-substituted indole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of indole derivatives, followed by a substitution reaction to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The dichloro-substituted indole ring may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: An indole derivative with a fluorine substitution, used in various chemical and biological studies
Uniqueness
3-(4,6-Dichloro-1H-indol-3-YL)propan-1-amine 2hcl is unique due to its dichloro substitution, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H14Cl4N2 |
|---|---|
Molecular Weight |
316.0 g/mol |
IUPAC Name |
3-(4,6-dichloro-1H-indol-3-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H12Cl2N2.2ClH/c12-8-4-9(13)11-7(2-1-3-14)6-15-10(11)5-8;;/h4-6,15H,1-3,14H2;2*1H |
InChI Key |
QOWUISQKGDPEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCCN)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)





![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)

![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)


![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)

